N-[(pyridin-4-yl)methyl]piperidin-4-amine
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Overview
Description
N-[(pyridin-4-yl)methyl]piperidin-4-amine is a compound that features a piperidine ring bonded to a pyridine ring through a methylene bridge. This compound is part of a broader class of heterocyclic compounds, which are known for their significant roles in medicinal chemistry and drug discovery . The piperidine and pyridine moieties are common structural motifs in many biologically active molecules, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with pyridine derivatives. One common method is the reductive amination of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-[(pyridin-4-yl)methyl]piperidin-4-one.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, forming a fully saturated compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-[(pyridin-4-yl)methyl]piperidin-4-one.
Reduction: Fully saturated piperidine derivatives.
Substitution: Various substituted piperidine or pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(pyridin-3-yl)methyl]piperidin-4-amine: Similar structure but with the pyridine ring attached at the 3-position.
N-[(pyridin-2-yl)methyl]piperidin-4-amine: Similar structure but with the pyridine ring attached at the 2-position.
N-[(pyridin-4-yl)methyl]piperidin-3-amine: Similar structure but with the amine group attached at the 3-position of the piperidine ring.
Uniqueness
N-[(pyridin-4-yl)methyl]piperidin-4-amine is unique due to its specific attachment points on both the piperidine and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research .
Properties
CAS No. |
1177343-97-3 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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